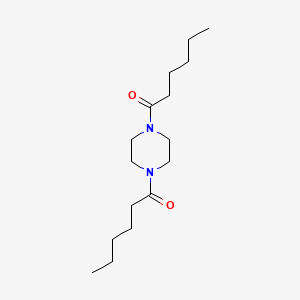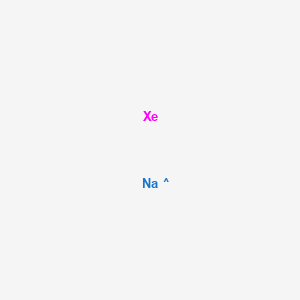
2-(p-(alpha-(p-Methoxyphenyl)styryl)phenoxy)triethylamine citrate monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(p-(alpha-(p-Methoxyphenyl)styryl)phenoxy)triethylamine citrate monohydrate is a complex organic compound with a molecular formula of C27-H31-N-O2.C6-H8-O7.H2-O and a molecular weight of 611.75 . This compound is known for its unique structural features, which include a triethylamine backbone and a styryl group substituted with a methoxyphenyl group. It is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-(alpha-(p-Methoxyphenyl)styryl)phenoxy)triethylamine citrate monohydrate typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(p-(alpha-(p-Methoxyphenyl)styryl)phenoxy)triethylamine citrate monohydrate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(p-(alpha-(p-Methoxyphenyl)styryl)phenoxy)triethylamine citrate monohydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(p-(alpha-(p-Methoxyphenyl)styryl)phenoxy)triethylamine citrate monohydrate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can trigger a cascade of biochemical events, leading to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
Clomifene: A triphenyl ethylene stilbene derivative used as an ovulatory stimulant.
Phenoxyethanol: An antiseptic and preservative used in cosmetics and pharmaceuticals.
Uniqueness
2-(p-(alpha-(p-Methoxyphenyl)styryl)phenoxy)triethylamine citrate monohydrate is unique due to its specific structural features and the presence of both a triethylamine backbone and a styryl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Propiedades
Número CAS |
13542-71-7 |
|---|---|
Fórmula molecular |
C33H39NO9 |
Peso molecular |
593.7 g/mol |
Nombre IUPAC |
N,N-diethyl-2-[4-[(E)-1-(4-methoxyphenyl)-2-phenylethenyl]phenoxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C27H31NO2.C6H8O7/c1-4-28(5-2)19-20-30-26-17-13-24(14-18-26)27(21-22-9-7-6-8-10-22)23-11-15-25(29-3)16-12-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h6-18,21H,4-5,19-20H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b27-21+; |
Clave InChI |
OVMGHXUYMAOWBT-XTNAOULASA-N |
SMILES isomérico |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C/C2=CC=CC=C2)/C3=CC=C(C=C3)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES canónico |
CCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=C(C=C3)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


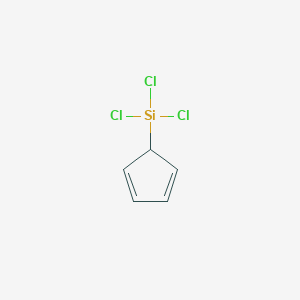
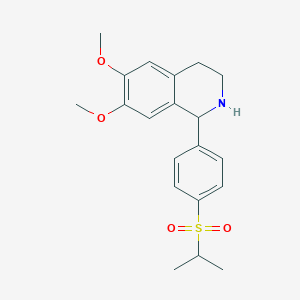
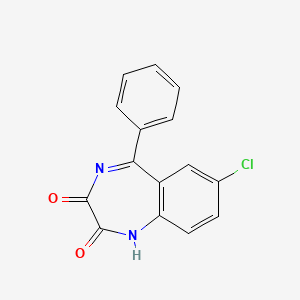
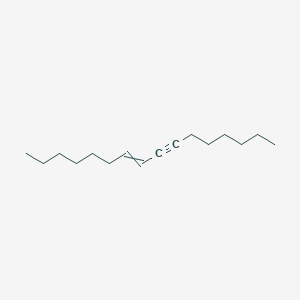

![2-methyl-N-[4-[[4-[(2-methylaziridine-1-carbonyl)amino]phenyl]methyl]phenyl]aziridine-1-carboxamide](/img/structure/B14713520.png)
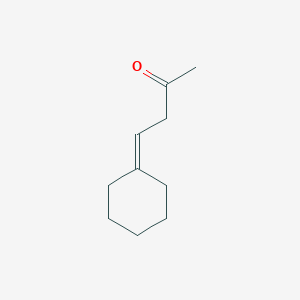
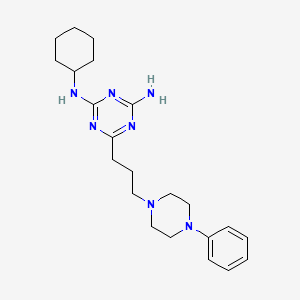
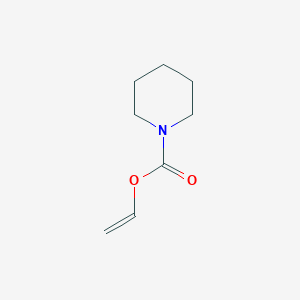
![Bis[(oxiran-2-yl)methyl] phenyl phosphate](/img/structure/B14713527.png)


